1-methyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine
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Overview
Description
1-methyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine is a chemical compound that features a pyrazole ring substituted with a trifluoromethoxyphenyl group and a methyl group
Preparation Methods
The synthesis of 1-methyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Chemical Reactions Analysis
1-methyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-methyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-methyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds with various biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
1-methyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which affects its chemical reactivity and biological activity.
1-methyl-3-[4-(methoxy)phenyl]-1H-pyrazol-5-amine: The presence of a methoxy group instead of a trifluoromethoxy group results in different electronic and steric properties, influencing its interactions with biological targets.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H10F3N3O |
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Molecular Weight |
257.21 g/mol |
IUPAC Name |
2-methyl-5-[4-(trifluoromethoxy)phenyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H10F3N3O/c1-17-10(15)6-9(16-17)7-2-4-8(5-3-7)18-11(12,13)14/h2-6H,15H2,1H3 |
InChI Key |
BBSYKWZLAHPHAL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC(F)(F)F)N |
Origin of Product |
United States |
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